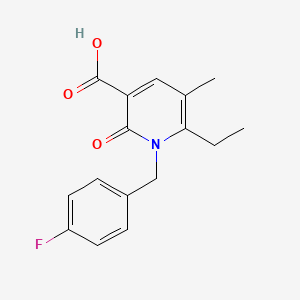

6-Ethyl-1-(4-fluorobenzyl)-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-ethyl-1-[(4-fluorophenyl)methyl]-5-methyl-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO3/c1-3-14-10(2)8-13(16(20)21)15(19)18(14)9-11-4-6-12(17)7-5-11/h4-8H,3,9H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDAEVFZWQZWOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C(=O)N1CC2=CC=C(C=C2)F)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Ethyl-1-(4-fluorobenzyl)-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 885485-23-4) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews recent findings on its synthesis, biological activity, and mechanisms of action based on diverse sources.

The molecular formula of this compound is . The structure features a dihydropyridine ring, which is crucial for its biological activity.

Cytotoxicity Studies

Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. A notable study evaluated its activity against six different tumor cells:

| Cell Line | Type of Cancer | Inhibition Percentage |

|---|---|---|

| U251 | Human Glioblastoma | >50% |

| PC-3 | Human Prostatic Adenocarcinoma | >50% |

| K-562 | Human Chronic Myelogenous Leukemia | >50% |

| HCT-15 | Human Colorectal Adenocarcinoma | >50% |

| MCF-7 | Human Mammary Adenocarcinoma | >50% |

| SKLU-1 | Human Lung Adenocarcinoma | >50% |

These results indicate that this compound exhibits promising anticancer properties, particularly in the HCT-15 cell line, where it showed the highest inhibition rates .

The mechanism through which this compound exerts its cytotoxic effects has been explored through molecular docking studies. It was found to interact favorably with the PARP-1 protein, a target involved in DNA repair mechanisms. The binding affinity was characterized by:

- Hydrogen Bonds : Interactions with amino acids such as Asp105 and Arg217.

- π–π Interactions : Notably with Tyr246.

The calculated Gibbs free energy () values indicated a strong binding affinity, suggesting that the compound could effectively inhibit PARP activity, contributing to its cytotoxic effects on cancer cells .

In Silico Studies

In silico analyses have further supported the potential of this compound as an anticancer agent. The studies indicated that the electronic properties of the molecule, such as nucleophilicity and electrophilicity, could enhance its reactivity towards biological targets. For instance, higher values of chemical potential and electronegativity were noted for this compound compared to others in its class .

Case Studies

Several case studies have highlighted the effectiveness of dihydropyridine derivatives in cancer therapy. One study specifically focused on a series of dihydropyridine carboxylic acids similar to this compound. These compounds were evaluated for their ability to overcome multidrug resistance in tumors while maintaining lower toxicity profiles compared to conventional chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.